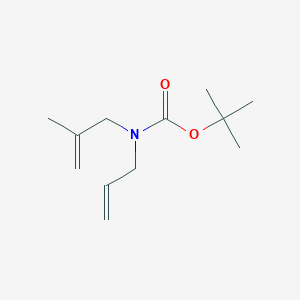
Tert-butyl allyl(2-methylallyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl allyl(2-methylallyl)carbamate is an organic compound with the molecular formula C12H21NO2 and a molecular weight of 211.305 g/mol
科学的研究の応用
Tert-butyl allyl(2-methylallyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Medicine: Investigated for its potential use in drug development, particularly as a protecting group for amines in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl allyl(2-methylallyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with allyl and 2-methylallyl groups. The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of bases such as cesium carbonate and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
Tert-butyl allyl(2-methylallyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl and 2-methylallyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium methoxide, potassium tert-butoxide.
Solvents: 1,4-dioxane, methylene chloride, chloroform.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols or amines .
作用機序
The mechanism of action of tert-butyl allyl(2-methylallyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of the enzyme and the overall biochemical pathway . The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical assays.
類似化合物との比較
Similar Compounds
Some similar compounds to tert-butyl allyl(2-methylallyl)carbamate include:
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Benzyl carbamate: Commonly used as a protecting group for amines in organic synthesis.
Methyl carbamate: Utilized in the production of pesticides and as an intermediate in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific research fields highlight its versatility and importance.
特性
IUPAC Name |
tert-butyl N-(2-methylprop-2-enyl)-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-7-8-13(9-10(2)3)11(14)15-12(4,5)6/h7H,1-2,8-9H2,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUTWQQDXHDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CC=C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)
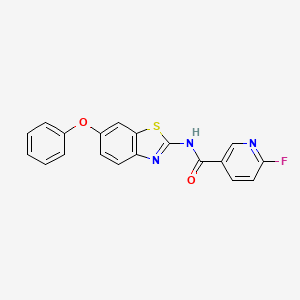
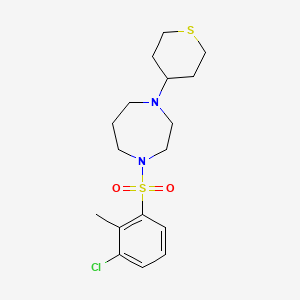
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)
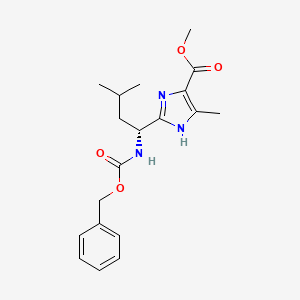
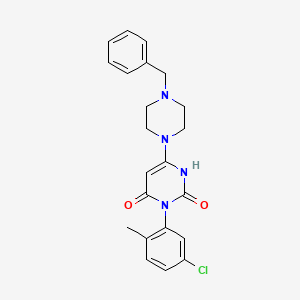
![N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2594399.png)
![3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594402.png)
![4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl benzoate](/img/structure/B2594403.png)
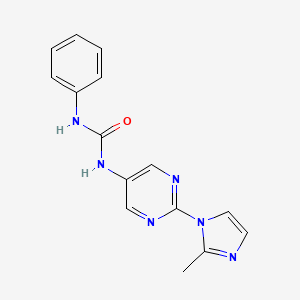
![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)
![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)
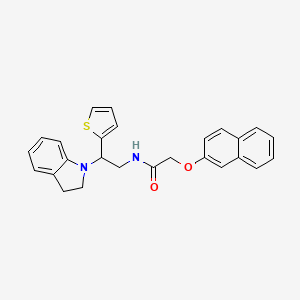
![8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594410.png)
